molecular formula C7H6BrNO3 B6596694 Phenol, 5-(bromomethyl)-2-nitro- CAS No. 26386-82-3

Phenol, 5-(bromomethyl)-2-nitro-

Cat. No.: B6596694
CAS No.: 26386-82-3
M. Wt: 232.03 g/mol
InChI Key: KNYZFJUGKIWQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 5-(bromomethyl)-2-nitro- is an organic compound characterized by the presence of a bromomethyl group and a nitro group attached to a phenol ring This compound is of significant interest in organic chemistry due to its unique structural features and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 5-(bromomethyl)-2-nitro- typically involves the bromination of a phenol derivative followed by nitration. One common method is the electrophilic bromination of phenol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid .

Industrial Production Methods: Industrial production of Phenol, 5-(bromomethyl)-2-nitro- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Phenol, 5-(bromomethyl)-2-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenol, 5-(bromomethyl)-2-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 5-(bromomethyl)-2-nitro- involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. These interactions can affect cell signaling pathways, enzyme activities, and gene expression .

Comparison with Similar Compounds

Phenol, 5-(bromomethyl)-2-nitro- can be compared with other similar compounds such as:

  • Phenol, 4-(bromomethyl)-2-nitro-
  • Phenol, 5-(chloromethyl)-2-nitro-
  • Phenol, 5-(bromomethyl)-3-nitro-

Uniqueness: The unique combination of the bromomethyl and nitro groups in Phenol, 5-(bromomethyl)-2-nitro- imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

5-(bromomethyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYZFJUGKIWQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452650
Record name Phenol, 5-(bromomethyl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26386-82-3
Record name Phenol, 5-(bromomethyl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.